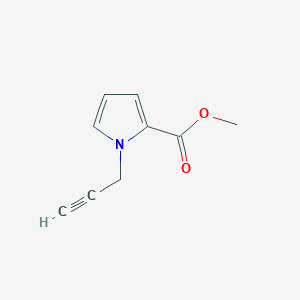

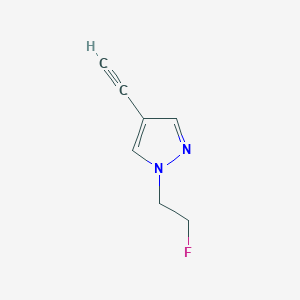

1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester

概要

説明

“1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester” is a chemical compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of pyrroles, including “this compound”, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various analytical techniques. The compound has a molecular weight of 125.1253 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrroles, including “this compound”, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. The compound has a molecular weight of 125.1253 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.科学的研究の応用

Synthesis Techniques and Chemical Reactions

One notable application involves the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, achieved through a one-pot reaction of lithiated propargylamines with isothiocyanates, followed by treatment with t-BuOK–DMSO and alkyl 2-bromoacetates. This process highlights the compound's utility in constructing complex sulfur-containing pyrrole derivatives (Tarasova et al., 2019).

Catalytic Systems for Hydrogenation

Research on additive-free cobalt-catalyzed hydrogenation of esters to alcohols includes the evaluation of various substrates, such as methyl, ethyl, and benzyl esters. Although methyl esters exhibit lower reactivity, this study contributes to understanding the hydrogenation process and optimizing conditions for converting carboxylic acid esters into alcohols (Yuwen et al., 2017).

Exploration of Chemical Modifications

The compound has been explored for its role in modifying chemical structures, such as in the synthesis of 3-methyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester, which involves a detailed exploration of the C-2 position of the pyrrole scaffold to improve pharmacokinetic properties (Micheli et al., 2004).

Advanced Synthesis and Catalysis

Studies on reactions of ruthenium complexes with substituted N-propargyl pyrroles reveal the compound's role in stimulating cyclization reactions, showcasing its utility in synthesizing complex molecules with potential catalytic and pharmaceutical applications (Chia et al., 2016).

作用機序

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, the presence of other molecules, and more. For pyrrole compounds, these factors can influence their stability, reactivity, and interactions with biological targets .

特性

IUPAC Name |

methyl 1-prop-2-ynylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,4-5,7H,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKWOKZOSNWEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone](/img/structure/B2536369.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B2536374.png)

![Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate](/img/structure/B2536376.png)

![4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2536378.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2536379.png)

![2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2536382.png)

![Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2536383.png)

![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)